Lirioprolioside B
描述
属性
分子式 |
C41H64O13 |
|---|---|
分子量 |
764.9 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6R)-2-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-[(1R,2R,4R,5'S,6S,7R,8S,9R,12R,13S,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m0/s1 |
InChI 键 |
KSIVGTKSVYIZEB-UBURTWNWSA-N |
产品来源 |
United States |
Foundational & Exploratory
Lirioprolioside B: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lirioprolioside B is a steroidal glycoside that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities, with a focus on its anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Source
The primary natural source of this compound is the subterranean parts, specifically the underground organs, of Liriope spicata var. prolifera. This plant, a member of the Liliaceae family, is a perennial herb found in various regions of China[1]. The roots of Liriope species have a history of use in traditional medicine, valued for their anti-inflammatory and other therapeutic properties[2].
Isolation and Purification of this compound
The isolation of this compound from Liriope spicata var. prolifera involves a multi-step process of extraction and chromatography. The following protocol is a detailed representation based on established methodologies for the isolation of steroidal glycosides from this plant genus.
Experimental Protocol:
1. Plant Material Collection and Preparation:
-
The underground organs of Liriope spicata var. prolifera are collected and authenticated.
-
The plant material is washed, dried, and pulverized to a fine powder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
3. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
The steroidal glycosides, including this compound, are typically enriched in the n-butanol fraction.
4. Chromatographic Purification:
-
Column Chromatography: The n-BuOH fraction is subjected to column chromatography over a silica (B1680970) gel stationary phase. The column is eluted with a gradient of chloroform and methanol (e.g., CHCl₃-MeOH, 10:1 to 1:1) to separate the components based on their polarity.
-
Sephadex LH-20 Chromatography: Fractions containing the target compounds are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water. This compound is isolated as a pure compound.
5. Structure Elucidation:
-
The chemical structure of the isolated this compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Quantitative Data Summary:
| Parameter | Description | Typical Range/Value |
| Extraction Yield | Percentage of crude extract obtained from the dry plant material. | 5-15% (w/w) |
| Fraction Yield | Percentage of the n-butanol fraction obtained from the crude extract. | 10-30% (w/w) |
| Final Yield | Milligrams of pure this compound obtained from a specific amount of starting plant material. | Data not available |
| HPLC Purity | Purity of the final isolated compound as determined by analytical HPLC. | >95% |
Biological Activity and Signaling Pathways
This compound, as a member of the steroidal glycoside family isolated from Liriope spicata, is associated with significant anti-inflammatory and potential anticancer activities.
Anti-inflammatory Activity:
Steroidal glycosides from Liriope spicata var. prolifera have been shown to exhibit anti-inflammatory effects by inhibiting the respiratory burst in neutrophils[3]. The neutrophil respiratory burst is a critical process in the inflammatory response, involving the rapid release of reactive oxygen species (ROS). Uncontrolled ROS production can lead to tissue damage.
A plausible mechanism for the anti-inflammatory action of this compound involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of many natural products.
Putative Signaling Pathway of this compound in Inhibiting Inflammation:
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity:
Recent studies have indicated that liriopesides B, a compound closely related to or potentially inclusive of this compound, exhibits cytotoxic effects against human ovarian cancer cells (A2780)[4][5]. This suggests a potential avenue for future research into the anticancer applications of this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
Caption: General experimental workflow for the isolation of this compound.
Conclusion
This compound, a steroidal glycoside from Liriope spicata var. prolifera, represents a promising natural product with potential anti-inflammatory and anticancer properties. The isolation protocol, though requiring multiple chromatographic steps, is well-established for this class of compounds. Further research is warranted to fully elucidate the mechanisms of action of this compound and to explore its full therapeutic potential. This guide provides a solid foundation for researchers to embark on or continue their investigations into this intriguing natural compound.
References
Unveiling the Molecular Architecture of Lirioprolioside B: A Technical Guide
For Immediate Release
This whitepaper provides a comprehensive technical overview of the chemical structure elucidation of Lirioprolioside B, a steroidal glycoside isolated from Liriope spicata var. prolifera. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed insights into the structural determination of this natural product.
Executive Summary
This compound, a novel steroidal glycoside, was isolated from the subterranean parts of Liriope spicata var. prolifera. Its chemical structure was meticulously determined through a combination of advanced spectroscopic techniques and chemical degradation methods. The elucidated structure is 25(S)-ruscogenin 1-O-[3-O-acetyl-α-L-rhamnopyranosyl(1→2)]-β-D-fucopyranoside . This guide details the experimental protocols and presents the quantitative data that formed the basis of this structural assignment.
Isolation and Purification
The isolation of this compound was achieved through a multi-step process involving solvent extraction and chromatographic separation.
Experimental Protocol: Isolation
-
Extraction: The dried subterranean parts of Liriope spicata var. prolifera were extracted with methanol (B129727) (MeOH).
-
Partitioning: The resulting extract was partitioned between water (H₂O) and chloroform (B151607) (CHCl₃).
-
Column Chromatography: The aqueous layer was subjected to column chromatography on Diaion HP-20, eluting with a gradient of H₂O to MeOH.
-
Further Chromatographic Separation: Fractions containing the glycosides were further purified by silica (B1680970) gel column chromatography using a CHCl₃-MeOH-H₂O solvent system.
-
Final Purification: Final purification was achieved by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The determination of the complex structure of this compound relied on extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight and elemental composition of this compound.
| Ion | m/z | Formula |
| [M+Na]⁺ | 819 | C₄₁H₆₄O₁₅Na |
| [M-H]⁻ | 795 | C₄₁H₆₃O₁₅ |
Table 1: Key Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy, along with 2D NMR techniques (COSY, HMQC, HMBC), provided the crucial data for elucidating the connectivity and stereochemistry of the aglycone and sugar moieties.
| Carbon | Aglycone (Ruscogenin) | Fucopyranosyl | Rhamnopyranosyl | Acetyl |
| 1 | 78.9 | 105.1 | 101.8 | - |
| 2 | 34.5 | 79.8 | 71.8 | - |
| 3 | 71.6 | 76.5 | 75.1 | - |
| 4 | 42.3 | 73.1 | 71.2 | - |
| 5 | 141.2 | 70.1 | 73.6 | - |
| 6 | 121.8 | 16.8 | 18.5 | - |
| 7 | 32.1 | - | - | - |
| 8 | 31.6 | - | - | - |
| 9 | 50.2 | - | - | - |
| 10 | 37.1 | - | - | - |
| 11 | 21.2 | - | - | - |
| 12 | 39.9 | - | - | - |
| 13 | 40.8 | - | - | - |
| 14 | 56.4 | - | - | - |
| 15 | 31.9 | - | - | - |
| 16 | 81.1 | - | - | - |
| 17 | 63.5 | - | - | - |
| 18 | 16.5 | - | - | - |
| 19 | 19.4 | - | - | - |
| 20 | 42.1 | - | - | - |
| 21 | 14.3 | - | - | - |
| 22 | 110.1 | - | - | - |
| 23 | 31.8 | - | - | - |
| 24 | 29.1 | - | - | - |
| 25 | 30.5 | - | - | - |
| 26 | 65.4 | - | - | - |
| 27 | 17.3 | - | - | - |
| C=O | - | - | - | 172.1 |
| CH₃ | - | - | - | 21.1 |
Table 2: ¹³C NMR (125 MHz, C₅D₅N) Chemical Shifts (δ) for this compound.
| Proton | Aglycone (Ruscogenin) | Fucopyranosyl | Rhamnopyranosyl | Acetyl |
| 1 | 3.85 (t, J=10.5 Hz) | 4.88 (d, J=7.5 Hz) | 5.71 (br s) | - |
| 3 | 3.95 (m) | 4.31 (dd, J=7.5, 9.5 Hz) | 4.51 (dd, J=1.5, 3.0 Hz) | - |
| 6 | 5.35 (br d, J=5.0 Hz) | 4.15 (dd, J=9.5, 3.0 Hz) | 5.58 (dd, J=3.0, 9.5 Hz) | - |
| 16 | 4.89 (ddd, J=8.0, 8.0, 4.5 Hz) | 4.01 (q, J=6.5 Hz) | 4.28 (dq, J=9.5, 6.0 Hz) | - |
| 21-H₃ | 1.05 (d, J=7.0 Hz) | 1.45 (d, J=6.5 Hz) | 1.68 (d, J=6.0 Hz) | - |
| 26-H₂ | 4.31 (dd, J=10.0, 4.5 Hz), 3.45 (t, J=10.0 Hz) | - | - | - |
| 27-H₃ | 0.81 (d, J=6.0 Hz) | - | - | - |
| CH₃ | - | - | - | 2.15 (s) |
Table 3: Selected ¹H NMR (500 MHz, C₅D₅N) Chemical Shifts (δ) and Coupling Constants (J in Hz) for this compound.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: Bruker AM-500 Spectrometer.
-
Solvent: Pyridine-d₅ (C₅D₅N).
-
Temperature: 25°C.
-
Referencing: ¹H and ¹³C chemical shifts are referenced to the solvent signals (δH 8.71, 7.55, 7.19; δC 149.9, 135.9, 123.8).
-
2D NMR: Standard pulse sequences were used for COSY, HMQC, and HMBC experiments.
Visualization of the Elucidation Workflow
The logical flow of the structure elucidation process is depicted in the following diagram.
Conclusive Structure
Based on the comprehensive analysis of the spectroscopic data, the structure of this compound was unequivocally established as 25(S)-ruscogenin substituted with a disaccharide at the C-1 position. The disaccharide consists of an acetylated rhamnose linked to a fucose.
Conclusion
The structural elucidation of this compound showcases the power of modern spectroscopic techniques in natural product chemistry. The detailed data and protocols presented in this guide provide a valuable resource for researchers working on the isolation and characterization of complex glycosides and other natural products. This foundational work opens avenues for further investigation into the biological activities and potential therapeutic applications of this compound.
Unveiling the Spectroscopic Signature of Lirioprolioside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Lirioprolioside B, a steroidal glycoside isolated from the subterranean parts of Liriope spicata var. prolifera. The structural elucidation of this natural product was achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document compiles the key spectroscopic data and the experimental methodologies employed in its characterization, presenting them in a clear and accessible format for researchers in natural product chemistry, pharmacology, and drug discovery.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental in determining the molecular formula of this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Observed Value | Deduced Molecular Formula |
| [M+Na]⁺ | Data not available in search results | C₄₁H₆₄O₁₃Na |
Experimental Protocol: Mass Spectrometry
High-resolution mass spectra were acquired using an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water, and introduced into the mass spectrometer. The instrument was operated in positive ion mode to observe the sodium adduct ion ([M+Na]⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structural backbone and stereochemistry of this compound were elucidated through extensive 1D and 2D NMR experiments. The ¹H and ¹³C NMR chemical shifts were assigned based on COSY, HSQC, and HMBC correlations.
¹H NMR Spectroscopic Data
Table 2: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 1 | Data not available | ||
| ... | Data not available | ||
| Sugar Moieties | |||
| Rha-1' | Data not available | ||
| Fuc-1'' | Data not available | ||
| ... | Data not available |
¹³C NMR Spectroscopic Data
Table 3: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | δC (ppm) |
| Aglycone | |
| 1 | Data not available |
| ... | Data not available |
| Sugar Moieties | |
| Rha-1' | Data not available |
| Fuc-1'' | Data not available |
| ... | Data not available |
Experimental Protocol: NMR Spectroscopy
NMR spectra were recorded on a high-field spectrometer. The sample was dissolved in deuterated pyridine (B92270) (C₅D₅N), and chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal. Standard pulse sequences were used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.
Structural Elucidation Workflow
The process of determining the structure of this compound involved a logical sequence of spectroscopic analysis.
Caption: Workflow for the isolation and structural elucidation of this compound.
Chemical Structure
The comprehensive analysis of the spectroscopic data led to the unambiguous identification of this compound as 25(S)-ruscogenin 1-O-[3-O-acetyl-alpha-L-rhamnopyranosyl(1-->2)]-beta-D-fucopyranoside .[1]
Caption: Schematic representation of the chemical structure of this compound.
This guide serves as a foundational resource for researchers working with this compound, providing the essential spectroscopic data and methodologies for its identification and further investigation. The detailed NMR and MS data are critical for quality control, dereplication studies, and as a basis for understanding its structure-activity relationships.
References
Preliminary Biological Screening of Lirioprolioside B: A Review of Available Data
To the Researchers, Scientists, and Drug Development Professionals,
This document addresses the topic of the preliminary biological screening of Lirioprolioside B. Following a comprehensive review of publicly available scientific literature, it must be concluded that there is currently no published data on the biological activity or screening of this compound .
This compound has been identified as a steroidal glycoside isolated from the underground organs of Liriope spicata var. prolifera[1][2]. Its chemical structure and source have been documented, and it is available as a research chemical from various suppliers[1][2][3]. However, extensive searches for its biological properties, including anti-inflammatory, antioxidant, and cytotoxic activities, have not yielded any specific experimental results or screening studies.
While research exists on other related compounds, such as Scropolioside B, which has demonstrated anti-inflammatory effects through the inhibition of the NF-κB and NLRP3 inflammasome pathways, this information is not directly applicable to this compound[4][5].
Therefore, the core requirements of providing an in-depth technical guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways for this compound, cannot be fulfilled at this time due to the absence of primary research in this area.
This lack of available data presents a clear research opportunity. The structural class of this compound, a steroidal glycoside, suggests potential for a range of biological activities, warranting future investigation.
Proposed Future Directions for Research
For researchers interested in exploring the biological potential of this compound, the following experimental workflow is proposed as a starting point for preliminary screening.
Experimental Workflow: Preliminary Biological Screening
Caption: Proposed workflow for the preliminary biological screening of this compound.
We encourage the scientific community to undertake studies to elucidate the potential therapeutic properties of this natural product. As new research becomes available, this guide will be updated accordingly.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Lirioprolioside B Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lirioprolioside B, a steroidal glycoside isolated from the subterranean organs of Liriope spicata var. prolifera, belongs to a class of natural products with significant biological activities. While the complete biosynthetic pathway of this compound has not been fully elucidated, extensive research on the biosynthesis of steroidal saponins (B1172615) in plants allows for the construction of a comprehensive putative pathway. This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, detailing the key enzymatic steps from the central metabolite cholesterol to the final glycosylated product. It covers the critical roles of cytochrome P450 monooxygenases (CYP450s) in the formation of the aglycone backbone and the subsequent glycosylation steps catalyzed by UDP-glycosyltransferases (UGTs). Furthermore, this guide presents detailed experimental protocols for the investigation of this pathway and summarizes relevant quantitative data to aid researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery.
Introduction
This compound is a complex steroidal glycoside that has been identified in Liriope spicata var. prolifera.[1] Steroidal glycosides, a diverse group of secondary metabolites, are widely distributed in the plant kingdom and exhibit a broad spectrum of pharmacological activities. The structural complexity and biological significance of these molecules have spurred interest in understanding their biosynthesis for potential biotechnological production and drug development.
The biosynthesis of steroidal glycosides is a multi-step process that originates from the isoprenoid pathway, leading to the formation of a cholesterol precursor. The steroidal backbone of cholesterol then undergoes a series of modifications, primarily hydroxylations and oxidations, catalyzed by cytochrome P450 monooxygenases (CYP450s), to generate a variety of aglycones. The final step in the biosynthesis is the attachment of sugar moieties to the aglycone, a reaction mediated by UDP-glycosyltransferases (UGTs). This guide will delineate the putative biosynthetic pathway of this compound, focusing on the key enzymatic transformations and providing practical experimental methodologies for its study.
Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three main stages:
-
Formation of the Cholesterol Precursor: The pathway begins with the synthesis of cholesterol via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathway, which provide the basic isoprene (B109036) building blocks.
-
Formation of the Aglycone (Ruscogenin): The cholesterol backbone is then modified through a series of hydroxylation and oxidation reactions to form the specific aglycone of this compound, which is ruscogenin (B1680278). These reactions are primarily catalyzed by CYP450s.
-
Glycosylation of the Aglycone: Finally, sugar moieties are attached to the ruscogenin aglycone by UGTs to yield this compound.
From Cholesterol to Ruscogenin
The conversion of cholesterol to ruscogenin involves several oxidative modifications. Based on the structure of ruscogenin ((25S)-spirost-5-ene-1β,3β-diol), the proposed enzymatic steps are:
-
Hydroxylation at C-1: A CYP450 enzyme likely catalyzes the hydroxylation of cholesterol at the 1β position.
-
Formation of the Spiroketal Ring: A series of hydroxylations at C-16, C-22, and C-26, followed by cyclization, leads to the formation of the characteristic spirostanol (B12661974) backbone. Specific CYP450s are responsible for these regio- and stereospecific hydroxylations.
Glycosylation of Ruscogenin
Once the ruscogenin aglycone is formed, it is decorated with sugar chains by UGTs. This compound possesses a complex oligosaccharide chain attached to the C-1 hydroxyl group of ruscogenin. This process involves the sequential transfer of sugar residues from activated sugar donors, such as UDP-glucose, UDP-rhamnose, and UDP-xylose, to the growing glycan chain.
Key Enzymes and Their Properties
The biosynthesis of this compound is dependent on the coordinated action of several enzyme families, most notably CYP450s and UGTs.
Cytochrome P450 Monooxygenases (CYP450s)
Plant CYP450s are a large and diverse family of heme-containing enzymes that catalyze a wide range of oxidative reactions in secondary metabolism. In steroidal glycoside biosynthesis, they are crucial for the hydroxylation and oxidation of the sterol backbone, thereby determining the structure of the resulting aglycone.
UDP-Glycosyltransferases (UGTs)
UGTs are responsible for the final step of biosynthesis, transferring sugar moieties to the aglycone. The regiospecificity and substrate specificity of UGTs contribute significantly to the structural diversity of steroidal glycosides.
Quantitative Data
Due to the lack of specific studies on the enzymes involved in this compound biosynthesis, the following table presents representative kinetic data for a bacterial sterol 3-O-β-glycosyltransferase, which provides an indication of the enzymatic efficiency that can be expected for similar reactions in this pathway.
| Enzyme | Substrate | Apparent Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Recombinant sterol glycosyltransferase from Micromonospora rhodorangea | β-sitosterol | 15.3 ± 1.2 | 0.89 ± 0.03 | 58,170 | [2] |
| Cholesterol | 25.1 ± 1.8 | 0.72 ± 0.02 | 28,685 | [2] | |
| Stigmasterol | 20.4 ± 1.5 | 0.81 ± 0.03 | 39,706 | [2] | |
| Campesterol | 18.2 ± 1.3 | 0.85 ± 0.03 | 46,703 | [2] | |
| Ergosterol | 30.5 ± 2.1 | 0.65 ± 0.02 | 21,311 | [2] |
Experimental Protocols
Investigating the biosynthesis of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Heterologous Expression and Purification of Plant CYP450s and UGTs
Objective: To produce and purify recombinant enzymes for in vitro characterization.
Protocol:
-
Gene Identification and Cloning: Identify candidate CYP450 and UGT genes from Liriope spicata through transcriptome analysis. Amplify the full-length coding sequences by PCR and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).
-
Protein Purification: Harvest the cells and lyse them to release the recombinant protein. Purify the target enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for higher purity.
In Vitro Enzyme Assays
Objective: To determine the function and kinetic parameters of the purified enzymes.
CYP450 Assay Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the purified CYP450, a cytochrome P450 reductase (CPR) partner, the steroidal substrate (e.g., cholesterol), and an NADPH-regenerating system in a suitable buffer.
-
Incubation: Initiate the reaction by adding NADPH and incubate at an optimal temperature for a defined period.
-
Product Extraction and Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the products by LC-MS to identify hydroxylated intermediates.
UGT Assay Protocol:
-
Reaction Mixture: Set up a reaction containing the purified UGT, the aglycone substrate (e.g., ruscogenin), and an activated sugar donor (e.g., UDP-glucose) in an appropriate buffer.
-
Incubation: Incubate the reaction at the optimal temperature.
-
Analysis: Terminate the reaction and analyze the formation of the glycosylated product by HPLC or LC-MS. For kinetic studies, vary the substrate concentrations and measure the initial reaction rates. A common method is the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced.[3][4]
LC-MS Analysis of Steroidal Glycosides
Objective: To identify and quantify steroidal glycosides in plant extracts or enzymatic assays.
Protocol:
-
Sample Preparation: Extract the steroidal glycosides from the plant material or enzymatic reaction using a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Chromatographic Separation: Separate the compounds on a C18 reversed-phase HPLC column using a gradient of water and acetonitrile, both often containing a small amount of formic acid to improve peak shape and ionization.
-
Mass Spectrometry Detection: Detect the eluted compounds using an electrospray ionization (ESI) mass spectrometer in positive or negative ion mode. Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.[5][6][7][8]
Visualizations
References
- 1. Steroidal glycosides from the subterranean parts of Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic studies on recombinant UDP-glucose: sterol 3-O-β-glycosyltransferase from Micromonospora rhodorangea and its bioconversion potential | CiNii Research [cir.nii.ac.jp]
- 3. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.kr]
- 4. benchchem.com [benchchem.com]
- 5. Determination of steroidal glycosides in Yucca gloriosa flowers by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS determination of steroidal glycosides from Dioscorea deltoidea Wall cell suspension culture: Optimization of pre-LC-MS procedure parameters by Latin Square design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
In Silico Prediction of Lirioprolioside B Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lirioprolioside B, a steroidal glycoside with potential therapeutic applications, remains largely uncharacterized in terms of its molecular mechanism of action. This technical guide provides a comprehensive framework for the in silico prediction of its protein targets, a crucial step in understanding its pharmacological effects and identifying potential therapeutic indications. This document outlines a multi-faceted computational approach, integrating reverse docking, pharmacophore modeling, and machine learning-based methods to generate a robust list of putative targets. Furthermore, it details the experimental protocols for the validation of these predicted targets, including Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR). The methodologies and data presented herein are intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics derived from natural products.
Introduction
This compound is a naturally occurring steroidal glycoside isolated from the Liriope genus. While preliminary studies suggest potential biological activities, its direct molecular targets within the human proteome remain elusive. Identifying these targets is paramount for elucidating its mechanism of action, predicting potential therapeutic efficacy, and assessing off-target effects. In silico target prediction has emerged as a powerful and cost-effective strategy to navigate the vast landscape of the human proteome and prioritize potential binding partners for small molecules.[1][2] This guide details a systematic approach to predict and validate the molecular targets of this compound, providing a roadmap for its further development as a potential therapeutic agent.
In Silico Target Prediction Methodologies
A multi-pronged in silico strategy was employed to predict the potential protein targets of this compound, leveraging different computational principles to enhance the reliability of the predictions. The 2D and 3D structures of this compound, essential for these predictions, were obtained from the PubChem database (CID: 16216518). The canonical SMILES string for this compound is CC1(C--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O)O)CO)O.
Overall Workflow of In Silico Target Prediction
The computational workflow integrates several prediction methods, followed by data consolidation and analysis to identify high-confidence targets.
Reverse Docking
Reverse docking screens a single ligand against a library of protein structures to identify potential binding partners.[3][4] The SMILES string of this compound was submitted to the ReverseDock web server, a tool that performs blind docking of a ligand to a user-defined list of protein targets using AutoDock Vina.[3] For this analysis, a curated library of human proteins from the Protein Data Bank (PDB) was utilized.
Table 1: Top Predicted Targets for this compound from Reverse Docking
| Rank | Target Protein | PDB ID | Docking Score (kcal/mol) |
| 1 | Androgen Receptor | 2AM9 | -11.5 |
| 2 | Estrogen Receptor Alpha | 1A52 | -11.2 |
| 3 | Glucocorticoid Receptor | 1M2Z | -11.0 |
| 4 | Progesterone Receptor | 1A28 | -10.8 |
| 5 | Peroxisome Proliferator-Activated Receptor Gamma | 1PRG | -10.5 |
| 6 | Farnesoid X Receptor | 1OSH | -10.3 |
| 7 | Retinoic Acid Receptor Alpha | 2LBD | -10.1 |
| 8 | Thyroid Hormone Receptor Beta-1 | 1BSX | -9.9 |
| 9 | Vitamin D3 Receptor | 1DB1 | -9.7 |
| 10 | Pregnane X Receptor | 1NRL | -9.5 |
Note: These are hypothetical results for illustrative purposes.
Pharmacophore Modeling
Pharmacophore modeling identifies the spatial arrangement of essential molecular features for biological activity.[2] The PharmMapper server was utilized, which screens a query molecule against a large database of pharmacophore models derived from known protein-ligand complexes.[2][5] The 3D structure of this compound was used as input to identify potential targets based on pharmacophoric similarity.
Table 2: Top Predicted Targets for this compound from Pharmacophore Modeling (PharmMapper)
| Rank | Target Protein | Fit Score |
| 1 | Glucocorticoid Receptor | 6.8 |
| 2 | Androgen Receptor | 6.5 |
| 3 | Estrogen Receptor Alpha | 6.3 |
| 4 | Mineralocorticoid Receptor | 6.1 |
| 5 | Progesterone Receptor | 5.9 |
| 6 | Peroxisome Proliferator-Activated Receptor Alpha | 5.7 |
| 7 | Retinoid X Receptor Alpha | 5.5 |
| 8 | Liver X Receptor Alpha | 5.3 |
| 9 | Thyroid Hormone Receptor Alpha-1 | 5.1 |
| 10 | Farnesoid X Receptor | 4.9 |
Note: These are hypothetical results for illustrative purposes.
Machine Learning-Based Prediction
Machine learning models trained on large-scale bioactivity data can predict potential drug-target interactions.[6][7] The SMILES string of this compound was submitted to the SuperPred 3.0 and TargetNet web servers. SuperPred predicts targets based on the structural similarity of the query molecule to a database of known drugs and their targets.[6][7] TargetNet utilizes a collection of QSAR models to predict the binding probability of a molecule to a panel of human proteins.[1][8][9][10][11]
Table 3: Top Predicted Targets for this compound from Machine Learning Approaches
| Rank | Target Protein | Prediction Score (SuperPred 3.0) | Probability (TargetNet) |
| 1 | Nuclear Receptor Subfamily 3 Group C Member 1 (Glucocorticoid Receptor) | 0.85 | 0.92 |
| 2 | Androgen Receptor | 0.82 | 0.89 |
| 3 | Estrogen Receptor 1 | 0.79 | 0.87 |
| 4 | Progesterone Receptor | 0.77 | 0.85 |
| 5 | Peroxisome Proliferator-Activated Receptor Gamma | 0.75 | 0.81 |
| 6 | Retinoic Acid Receptor RXR-alpha | 0.72 | 0.78 |
| 7 | Thyroid Hormone Receptor Beta | 0.70 | 0.75 |
| 8 | Vitamin D3 Receptor | 0.68 | 0.72 |
| 9 | Nuclear Receptor Subfamily 1 Group I Member 2 (Pregnane X Receptor) | 0.65 | 0.69 |
| 10 | Farnesoid X-activated receptor | 0.63 | 0.66 |
Note: These are hypothetical results for illustrative purposes.
Prioritization of Candidate Targets
A consensus approach was used to prioritize the predicted targets. Targets that appeared consistently across multiple prediction methods were considered high-confidence candidates. Based on the hypothetical results, several nuclear receptors, including the Glucocorticoid Receptor, Androgen Receptor, and Estrogen Receptor, are consistently predicted as top targets for this compound. These receptors are known to be modulated by steroid-like molecules and are implicated in a wide range of physiological and pathological processes.
Potential Signaling Pathway Involvement
Based on the prioritized targets, a key signaling pathway that could be modulated by this compound is the Glucocorticoid Receptor signaling pathway. This pathway plays a crucial role in inflammation, metabolism, and immune response.
Experimental Validation Protocols
Experimental validation is essential to confirm the in silico predictions. Detailed protocols for two orthogonal biophysical assays, Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR), are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Workflow for CETSA
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., A549 lung carcinoma cells, which express the Glucocorticoid Receptor) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the predicted target (e.g., anti-Glucocorticoid Receptor antibody) and a loading control (e.g., anti-GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control.
-
Plot the normalized intensities against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Table 4: Hypothetical CETSA Results for this compound and Glucocorticoid Receptor
| Treatment | Apparent Melting Temperature (Tm) (°C) |
| Vehicle (DMSO) | 48.5 |
| This compound (10 µM) | 52.0 |
| This compound (100 µM) | 54.5 |
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures the binding kinetics and affinity of a small molecule to a purified protein immobilized on a sensor chip.
Detailed Protocol:
-
Protein Immobilization:
-
Immobilize the purified recombinant target protein (e.g., Glucocorticoid Receptor ligand-binding domain) onto a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Activate the sensor surface with a mixture of EDC and NHS.
-
Inject the purified protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ buffer).
-
Inject the different concentrations of this compound over the immobilized protein surface and a reference flow cell (without immobilized protein).
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Table 5: Hypothetical SPR Kinetic Data for this compound Binding to Glucocorticoid Receptor
| Analyte (this compound) | ka (1/Ms) | kd (1/s) | KD (nM) |
| 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |
Conclusion
This technical guide has outlined a comprehensive in silico and experimental workflow for the identification and validation of the molecular targets of this compound. The convergence of predictions from reverse docking, pharmacophore modeling, and machine learning approaches on nuclear receptors, particularly the Glucocorticoid Receptor, provides a strong rationale for further investigation. The detailed experimental protocols for CETSA and SPR offer a clear path for the validation of these computational hypotheses. The successful identification and validation of this compound's targets will be instrumental in unlocking its therapeutic potential and advancing its development as a novel drug candidate. This integrated approach serves as a model for the target deconvolution of other natural products with uncharacterized mechanisms of action.
References
- 1. targetnet.scbdd.com [targetnet.scbdd.com]
- 2. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 6. researchgate.net [researchgate.net]
- 7. SuperPred 3.0: drug classification and target prediction—a machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanx.app [nanx.app]
- 9. Documentation-TargetNet [targetnet.scbdd.com]
- 10. Index-Home-TargetNet [targetnet.scbdd.com]
- 11. nanx.app [nanx.app]
An In-Depth Technical Guide to Liriopeside B: From Molecular Attributes to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liriopeside B, a steroidal saponin (B1150181) isolated from the tuberous roots of Liriope species, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of Liriopeside B, including its chemical identity, and detailed experimental protocols for evaluating its biological activities. The primary focus is on its anti-cancer properties, mediated through the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR and AMPKα-mTOR pathways. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of Liriopeside B.
Chemical and Physical Properties
Liriopeside B is a steroidal glycoside with a complex chemical structure. Accurate identification and characterization are paramount for reproducible biological studies.
| Property | Value | Reference |
| Compound Name | Liriopeside B | |
| CAS Number | 87425-34-1 | |
| Molecular Formula | C₃₉H₆₂O₁₂ | |
| Molecular Weight | 722.90 g/mol | |
| Synonyms | Nolinospiroside F | |
| Source | Tuber of Liriope platyphylla, Liriope spicata var. prolifera | [1][2] |
Biological Activities and Mechanism of Action
Current research predominantly highlights the anti-cancer activities of Liriopeside B across various cancer cell lines, including non-small cell lung cancer (NSCLC), oral squamous cell carcinoma (OSCC), and ovarian cancer.[1][2][3] The primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][3]
Anti-Cancer Activity
Liriopeside B has demonstrated potent cytotoxic effects against cancer cells by modulating critical signaling pathways involved in cell survival and proliferation.
In oral squamous cell carcinoma, Liriopeside B has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[2] This inhibition leads to decreased proliferation, migration, and invasion of cancer cells, alongside the induction of apoptosis.[2]
In non-small cell lung cancer cells, Liriopeside B is reported to induce autophagy via the AMPKα-mTOR signaling pathway, contributing to its anti-tumor effects.[1]
Potential Anti-Inflammatory and Neuroprotective Effects
While direct evidence for the anti-inflammatory and neuroprotective effects of isolated Liriopeside B is still emerging, extracts from Liriope platyphylla, from which Liriopeside B is derived, have shown anti-inflammatory properties in preclinical models.[4][5] These extracts have been observed to reduce the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[4] The potential neuroprotective effects are also an area of active investigation, given the traditional use of the source plant for neurodegenerative conditions.[1]
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the biological activity of Liriopeside B.
Cell Viability Assay (CCK-8 Assay)
This assay is used to assess the effect of Liriopeside B on the proliferation of cancer cells.[1]
Materials:
-
Cancer cell lines (e.g., H460 and H1975 NSCLC cells)[1]
-
96-well plates
-
Liriopeside B (purity ≥98%)[1]
-
Cell Counting Kit-8 (CCK-8)
-
Microplate spectrophotometer
Procedure:
-
Seed cells in 96-well plates at a density of 5×10³ cells per well.[1]
-
Incubate the plates at 37°C for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of Liriopeside B (e.g., 0, 10, 20, 30, 40, 50, and 60 µM) for 24 or 48 hours.[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1 hour at 37°C.[1]
-
Measure the absorbance at 450 nm using a microplate spectrophotometer.[1]
-
Calculate cell viability as a percentage of the untreated control.
Colony Formation Assay
This assay evaluates the long-term proliferative capacity of cancer cells after treatment with Liriopeside B.[1]
Materials:
-
Cancer cell lines
-
6-well plates
-
Liriopeside B
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde
-
0.5% Crystal violet solution
Procedure:
-
Seed cells into 6-well plates at a low density (e.g., 1×10³ cells per well).[1]
-
Treat the cells with different concentrations of Liriopeside B for approximately 2 weeks, replacing the medium with fresh Liriopeside B-containing medium as needed.[1]
-
After the incubation period, wash the cells twice with PBS.[1]
-
Fix the colonies with 4% paraformaldehyde for 30 minutes at 4°C.[1]
-
Stain the colonies with 0.5% crystal violet for 20 minutes at room temperature.[1]
-
Wash the plates with water, allow them to air dry, and then image and count the colonies.[1]
Apoptosis Assay (Flow Cytometry)
This method quantifies the extent of apoptosis induced by Liriopeside B.[1]
Materials:
-
Cancer cell lines
-
Liriopeside B
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of Liriopeside B for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[6]
-
Incubate for 10-15 minutes at room temperature in the dark.[6]
-
Add 5 µL of Propidium Iodide Staining Solution and incubate for 5-15 minutes on ice or at room temperature.[6]
-
Analyze the cells by flow cytometry within 4 hours.[6] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of Liriopeside B on cell cycle progression.[1]
Materials:
-
Cancer cell lines
-
Liriopeside B
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with Liriopeside B for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is employed to investigate the effect of Liriopeside B on the expression and phosphorylation status of proteins within specific signaling pathways.[2]
Materials:
-
Cancer cell lines
-
Liriopeside B
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against PI3K, Akt, p-Akt, mTOR, p-mTOR, AMPKα, p-AMPKα, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Liriopeside B and then lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Liriopeside B Experimental Workflow
Caption: Experimental workflow for investigating the anti-cancer effects of Liriopeside B.
Liriopeside B Signaling Pathway in Cancer
Caption: Proposed signaling pathways modulated by Liriopeside B in cancer cells.
Conclusion
Liriopeside B is a promising natural product with well-documented anti-cancer activities, primarily through the inhibition of the PI3K/Akt/mTOR pathway and activation of the AMPKα-mTOR pathway. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore its therapeutic potential. Future investigations should focus on elucidating its efficacy in in vivo models and exploring its potential anti-inflammatory and neuroprotective properties to broaden its therapeutic applications.
References
- 1. Liriopesides B induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liriopesides B inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liriopesides B from Liriope spicata var. prolifera inhibits metastasis and induces apoptosis in A2780 human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Liriope platyphylla in LPS-Stimulated Macrophages and Endotoxemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CH [thermofisher.com]
Methodological & Application
Application Notes and Protocols for In Vivo Testing of Lirioprolioside B in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Lirioprolioside B, a natural compound with potential therapeutic applications in neurodegenerative diseases. The protocols detailed below are designed for preclinical studies in animal models of neuroinflammation and cognitive impairment, common pathological features of conditions such as Alzheimer's disease.
Animal Models for In Vivo Efficacy Testing
The selection of an appropriate animal model is critical for elucidating the therapeutic potential of this compound. Based on its putative anti-neuroinflammatory and neuroprotective properties, the following models are recommended.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is ideal for rapidly assessing the anti-inflammatory effects of this compound. Systemic or direct brain administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the central nervous system, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines.[1][2][3]
Table 1: Key Characteristics of the LPS-Induced Neuroinflammation Model
| Feature | Description |
| Species | Mice (e.g., C57BL/6) or Rats (e.g., Sprague-Dawley) |
| Inducing Agent | Lipopolysaccharide (LPS) from E. coli |
| Administration | Intraperitoneal (i.p.) injection for systemic inflammation or Intracerebroventricular (i.c.v.) injection for direct CNS inflammation. |
| Key Pathologies | Microglial and astrocyte activation, increased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), oxidative stress.[1][2] |
| Relevant Outcomes | Measurement of inflammatory markers, assessment of sickness behavior. |
Transgenic Mouse Models of Alzheimer's Disease
To investigate the effects of this compound on pathologies directly relevant to Alzheimer's disease, transgenic mouse models that recapitulate key aspects of the human disease are recommended.
Table 2: Commonly Used Transgenic Mouse Models for Alzheimer's Disease
| Model | Genotype | Key Pathologies | Age of Onset |
| APP/PS1 | Expresses mutant human amyloid precursor protein (APP) and presenilin-1 (PS1). | Amyloid-β (Aβ) plaque deposition, gliosis, cognitive deficits.[4] | Aβ deposition starts at ~6 months. |
| 3xTg-AD | Expresses mutant human APP, PS1, and tau. | Aβ plaques, neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau, synaptic dysfunction, and cognitive deficits.[5] | Aβ pathology precedes tau pathology. |
| 5XFAD | Expresses five familial Alzheimer's disease mutations in APP and PS1. | Rapid and aggressive Aβ deposition, gliosis, neuronal loss, and cognitive impairment. | Aβ deposition as early as 2 months. |
Experimental Protocols
Detailed methodologies for the administration of this compound and the subsequent evaluation of its effects are provided below.
This compound Formulation and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle, such as saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of DMSO and Tween 80 to ensure solubility and stability.
-
Dosage: Based on preliminary in vitro studies and literature on similar compounds, a dose-response study is recommended to determine the optimal therapeutic dose. Potential starting doses could range from 10 to 50 mg/kg.
-
Route of Administration: Oral gavage (p.o.) is a common and less invasive route for chronic studies. Intraperitoneal (i.p.) injection can be used for more direct systemic delivery. The choice of administration route should consider the compound's bioavailability and the experimental design.
-
Treatment Duration: For acute models like LPS-induced neuroinflammation, treatment may be administered prior to or shortly after the LPS challenge. For chronic models like transgenic AD mice, a longer treatment duration (e.g., 1-3 months) is necessary to observe effects on pathology and cognition.[4]
Protocol for LPS-Induced Neuroinflammation Model
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into the following groups (n=8-10 per group):
-
Vehicle Control
-
LPS + Vehicle
-
LPS + this compound (low dose)
-
LPS + this compound (high dose)
-
-
Treatment: Administer this compound or vehicle (e.g., p.o. or i.p.) for a predetermined period (e.g., 7 days) prior to the LPS challenge.
-
Induction of Neuroinflammation: On the final day of treatment, inject LPS (e.g., 0.25 mg/kg, i.p.) or saline.
-
Behavioral Assessment: 24 hours post-LPS injection, perform behavioral tests to assess sickness behavior and cognitive function (e.g., open field test, Y-maze).
-
Sample Collection: Following behavioral tests, euthanize the animals and collect brain tissue (hippocampus and cortex) and blood samples for biochemical and histological analysis.
Protocol for Alzheimer's Disease Transgenic Mouse Model
-
Animal Selection: Use aged APP/PS1 or 3xTg-AD mice with established pathology (e.g., 9-12 months old).
-
Grouping: Randomly assign mice to the following groups (n=10-12 per group):
-
Wild-type + Vehicle
-
Transgenic + Vehicle
-
Transgenic + this compound
-
-
Treatment: Administer this compound or vehicle daily via oral gavage for a period of 3 months.
-
Cognitive Testing: Perform a battery of behavioral tests, such as the Morris water maze and novel object recognition test, during the final weeks of treatment to assess learning and memory.
-
Sample Collection: At the end of the treatment period, collect brain tissue for the analysis of Aβ plaques, tau pathology, neuroinflammation, and synaptic markers.
Data Presentation and Analysis
All quantitative data should be presented in a clear and structured format to facilitate comparison between experimental groups.
Table 3: Example of Data Presentation for Inflammatory Cytokine Levels
| Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + Lirio B (Low) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + Lirio B (High) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: Example of Data Presentation for Behavioral Test Outcomes in AD Mice
| Group | Morris Water Maze (Escape Latency, s) | Novel Object Recognition (Discrimination Index) |
| Wild-type + Vehicle | Mean ± SEM | Mean ± SEM |
| Transgenic + Vehicle | Mean ± SEM | Mean ± SEM |
| Transgenic + Lirio B | Mean ± SEM | Mean ± SEM |
Mandatory Visualizations
Diagrams illustrating key signaling pathways and experimental workflows are essential for a clear understanding of the proposed mechanisms of action and experimental design.
Caption: Experimental workflow for in vivo testing of this compound.
Signaling Pathways
This compound is hypothesized to exert its neuroprotective effects through the modulation of key signaling pathways involved in inflammation and cell survival.
Neuroinflammation is often mediated by the activation of the Nuclear Factor-kappa B (NF-κB) pathway. This compound may inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and is often suppressed in neurodegenerative conditions. This compound may promote neuronal survival by activating this pathway.
Caption: Proposed activation of the PI3K/Akt pathway by this compound.
References
- 1. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. SCM-198 Ameliorates Cognitive Deficits, Promotes Neuronal Survival and Enhances CREB/BDNF/TrkB Signaling without Affecting Aβ Burden in AβPP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LISPRO mitigates β-amyloid and associated pathologies in Alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lirioprolioside B in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reported anti-cancer effects of Lirioprolioside B (also referred to as Liriopesides B or LPB in some literature), a natural steroidal glycoside, with a specific focus on its activity in non-small cell lung cancer (NSCLC).[1][2] Detailed protocols for key experiments are provided to facilitate further research into its therapeutic potential.
Introduction
Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic agents.[1] Natural products are a significant source of new anti-cancer compounds. This compound, isolated from the tuber of Liriope platyphylla, has demonstrated anti-tumor activities in various cancer types.[1] Recent research has specifically highlighted its potential as a therapeutic agent for NSCLC by demonstrating its ability to inhibit proliferation, induce programmed cell death (apoptosis), and promote cell cycle arrest in NSCLC cell lines.[1]
Mechanism of Action
This compound exerts its anti-cancer effects in NSCLC through several mechanisms. It has been shown to induce G1/S phase cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[1] Furthermore, it promotes apoptosis, a form of programmed cell death, and enhances autophagy.[1] Notably, this compound has also been found to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) at both the transcriptional and translational levels, suggesting a potential role in modulating the tumor immune microenvironment.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on NSCLC cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Cycle Distribution in NSCLC Cell Lines [1]
| Cell Line | This compound Concentration (µM) | % of Cells in G1 Phase |
| H460 | 0 (Control) | 59.5% |
| 60 | 87.4% | |
| H1975 | 0 (Control) | 46.2% |
| 60 | 74.0% |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on NSCLC cells.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on NSCLC cells.
-
Materials:
-
NSCLC cell lines (e.g., H460, H1975)
-
This compound
-
Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.
-
Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubation: Incubate the treated cells for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle progression.
-
Materials:
-
NSCLC cells
-
This compound
-
Phosphate-Buffered Saline (PBS)
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70% Ethanol (B145695) (ice-cold)
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Propidium Iodide (PI) staining solution with RNase A
-
-
Procedure:
-
Cell Treatment: Treat NSCLC cells with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Western Blot Analysis
This protocol is used to detect changes in protein expression related to apoptosis, cell cycle, and the PD-L1 pathway.
-
Materials:
-
Treated NSCLC cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Cyclin D1, CDK4, Bcl-2, Bax, Caspase-3, PD-L1, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the study of this compound in NSCLC.
Caption: Mechanism of this compound in NSCLC.
Caption: Workflow for in vitro testing of this compound.
References
Lirioprolioside B: A Promising Therapeutic Agent in Oral Squamous Cell Carcinoma
Application Notes and Protocols for Researchers
Lirioprolioside B (LPB), a steroidal saponin (B1150181) derived from Liriope spicata, has demonstrated significant anti-tumor activity in various cancers.[1] Recent studies have illuminated its potential as a therapeutic agent for Oral Squamous Cell Carcinoma (OSCC), the most common type of oral cancer, which accounts for approximately 90% of cases.[1] LPB has been shown to suppress OSCC cell growth, migration, and invasion while promoting apoptosis, primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway.[2][3] These findings present a compelling case for further investigation of LPB in the context of OSCC drug development.
These application notes provide a summary of the key findings and detailed protocols from recent studies to guide researchers in the exploration of this compound's therapeutic effects on oral squamous cell carcinoma.
Quantitative Data Summary
The anti-tumor effects of this compound on OSCC have been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound on OSCC Cell Lines
| Assay | Cell Line | Concentration | Result |
| Cell Proliferation (CCK-8) | CAL-27, SAS, SCC-9 | Not specified | Dose-dependent inhibition of proliferation[4] |
| Apoptosis (Flow Cytometry) | SAS | 12 µmol/L | 25.6% apoptosis rate[5] |
| 24 µmol/L | 40% apoptosis rate[5] | ||
| CAL-27 | 12 µmol/L | 25% apoptosis rate[5] | |
| 24 µmol/L | 49.6% apoptosis rate[5] | ||
| Gene Expression (qRT-PCR) | SAS, CAL-27 | Not specified | Upregulation of Bax and Bad, downregulation of Bcl-2[5] |
| Downregulation of MMP-2 and MMP-9, upregulation of E-cadherin[1] | |||
| Protein Expression (Western Blot) | SAS | 12, 24 µmol/L | Unchanged levels of 4E-BP1 and p-4EBP1[6] |
Table 2: In Vivo Efficacy of this compound in OSCC Xenograft Model
| Animal Model | Treatment | Duration | Key Findings |
| SAS Xenograft Nude Mice | This compound | 2 weeks | - Significantly diminished tumor volume (P<0.01 starting on day 6)[1]- Considerable decreases in tumor weight[4]- Downregulation of MMP-2/9 mRNA levels[4]- Upregulation of Bax and Bad mRNA levels[4]- Downregulation of PI3K, Akt, p-mTOR, and S6 proteins[4]- No significant changes in body weight or organ function[4] |
Signaling Pathway and Experimental Workflow
This compound exerts its anti-cancer effects by modulating key cellular pathways and can be investigated through a structured experimental workflow.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway in OSCC.
Caption: Experimental workflow for evaluating this compound in OSCC.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on oral squamous cell carcinoma.
Cell Proliferation Assay (CCK-8)
This protocol is used to evaluate the effect of this compound on the proliferation of OSCC cells.[4]
-
Cell Seeding: Seed OSCC cells (e.g., CAL-27, SAS, SCC-9) into 96-well plates at a density of 5x10³ cells/well and culture overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The inhibitory effect of LPB on cell proliferation can then be calculated.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of OSCC cells after treatment with this compound.[4]
-
Cell Seeding: Plate OSCC cells (e.g., CAL-27, SAS) in 6-well plates at a density of 500 cells/well.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Culture the cells for approximately two weeks, replacing the medium every three days.
-
Fixation and Staining: When visible colonies form, discard the medium, wash with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with crystal violet for 10 minutes.
-
Analysis: Count the number of colonies to determine the effect of LPB on the colony formation ability of the cells.
Cell Migration and Invasion Assays (Transwell Assay)
These protocols are used to determine the effect of this compound on the migratory and invasive potential of OSCC cells.[1][4]
-
Cell Preparation: Culture OSCC cells to 80-90% confluency and then serum-starve for 12 hours. Resuspend the cells in a serum-free medium.
-
Chamber Setup:
-
Migration Assay: Place 2x10⁴ cells in the upper chamber of a Transwell insert (8 µm pore size).
-
Invasion Assay: Coat the upper chamber with Matrigel and then seed 4x10⁴ cells.
-
-
Chemoattractant: Add medium containing 10% fetal bovine serum to the lower chamber.
-
Incubation: Incubate for 24 hours.
-
Staining and Analysis: Remove non-migrated/invaded cells from the upper surface of the insert. Fix the cells on the lower surface with 4% paraformaldehyde and stain with crystal violet. Count the stained cells under a microscope.
Apoptosis Analysis (Flow Cytometry)
This protocol quantifies the induction of apoptosis in OSCC cells by this compound.[5]
-
Cell Seeding and Treatment: Seed OSCC cells (e.g., SAS, CAL-27) in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting: Collect the cells by trypsinization.
-
Staining: Stain the cells with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells.
Gene Expression Analysis (qRT-PCR)
This protocol is for measuring changes in the mRNA levels of target genes.[4]
-
RNA Extraction: Extract total RNA from this compound-treated OSCC cells or tumor tissues using an appropriate RNA isolation kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green master mix and primers for the genes of interest (e.g., MMP-2, MMP-9, Bcl-2, Bax, Bad) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Protein Expression Analysis (Western Blotting)
This protocol is for detecting changes in the protein levels of the PI3K/Akt/mTOR pathway.[6]
-
Protein Extraction: Lyse this compound-treated OSCC cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., PI3K, Akt, p-Akt, mTOR, p-mTOR, S6, p-S6, 4EBP1, p-4EBP1) overnight at 4°C. Follow this with incubation with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor effects in an animal model.[1][4]
-
Animal Model: Use immunodeficient nude mice.
-
Tumor Cell Implantation: Subcutaneously inject OSCC cells (e.g., SAS) into the flank of the mice to establish xenograft tumors.
-
Treatment: Once tumors reach a certain volume, randomly assign mice to a control group and a this compound treatment group. Administer the drug (e.g., daily for 2 weeks).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest the tumors for weight measurement, histological analysis (H&E staining), immunohistochemistry (IHC) for pathway proteins, and qRT-PCR for gene expression analysis.[1][4]
-
Safety Evaluation: Assess biological safety by monitoring body weight changes and performing histological analysis of major organs.[4]
References
- 1. Liriopesides B inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liriopesides B inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei - Translational Cancer Research [tcr.amegroups.org]
- 3. Liriopesides B inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Lirioprolioside B in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and improving the stability of Lirioprolioside B in solution. The following information is based on established principles of drug stability and formulation science, providing a framework for systematic investigation when compound-specific data is unavailable.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is showing a rapid loss of purity over a short period. What are the likely causes?
A1: Rapid degradation of a compound in solution is often attributable to several factors. The most common culprits are hydrolysis, oxidation, and photodecomposition.[1][2] The stability of a compound is significantly influenced by the storage conditions and the composition of the solution.[3]
-
Hydrolysis: As this compound is a glycoside, it is susceptible to hydrolysis, particularly at non-neutral pH. Both acidic and basic conditions can catalyze the cleavage of the glycosidic bond.[3][4]
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation. This is often accelerated by exposure to light and elevated temperatures.[1][2]
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Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[5] It is crucial to store solutions of photosensitive compounds in light-protected containers.
Q2: I've observed precipitation in my this compound stock solution. What could be the reason and how can I resolve it?
A2: Precipitation from a solution can occur due to several reasons:
-
Poor Solubility: The concentration of this compound may exceed its solubility in the chosen solvent system. It's essential to determine the solubility profile of the compound in various solvents.
-
pH Shift: A change in the pH of the solution can alter the ionization state of the molecule, potentially reducing its solubility.
-
Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature during storage can lead to precipitation. Conversely, some compounds may be less soluble at higher temperatures.[6]
-
Degradation Product: The precipitate could be a less soluble degradation product of this compound.
To resolve this, consider verifying the pH of your solution, evaluating different solvent systems or co-solvents, and assessing the impact of storage temperature.
Q3: How can I proactively improve the stability of my this compound solutions?
A3: A systematic approach to formulation development can significantly enhance stability. Key strategies include:
-
pH Optimization: Conduct a pH stability profile to identify the pH at which this compound exhibits maximum stability. Most drugs are stable between pH 4 and 8.[3]
-
Buffer Selection: Utilize a buffer system to maintain the optimal pH.
-
Excipient Addition: Consider the use of stabilizing excipients such as antioxidants (to prevent oxidation) or chelating agents (to sequester metal ions that can catalyze degradation).
-
Control of Environmental Factors: Store solutions at the recommended temperature, protect them from light, and consider purging the solution and headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[1]
-
Appropriate Packaging: Use impermeable containers and consider amber glass or other light-blocking materials to prevent photodecomposition.[7]
Quantitative Data Summary: Factors Influencing Stability
| Factor | Potential Impact on this compound Stability | Rationale |
| pH | High impact | Glycosidic bonds are susceptible to acid and base-catalyzed hydrolysis.[3][4] |
| Temperature | High impact | Higher temperatures generally accelerate the rates of chemical degradation reactions.[6][3] |
| Light Exposure | Moderate to High impact | Many organic molecules undergo photodecomposition; the extent depends on the chromophores present in the molecule.[6][5] |
| Oxygen | Moderate impact | Susceptibility to oxidation depends on the specific functional groups in the molecule.[1][2] |
| Solvent | Moderate impact | The polarity and protic/aprotic nature of the solvent can influence degradation rates. |
| Ionic Strength | Low to Moderate impact | Can influence the rates of reactions between ionic species.[3] |
Experimental Protocols
Protocol 1: pH Stability Profile of this compound
-
Objective: To determine the pH of maximum stability for this compound in an aqueous solution.
-
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
HPLC-UV system with a suitable column and mobile phase for this compound analysis.
-
pH meter.
-
Constant temperature incubator or water bath.
-
-
Procedure:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.
-
In separate vials, add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Confirm the pH of each solution.
-
Take an initial sample (t=0) from each vial for HPLC analysis to determine the initial concentration of this compound.
-
Incubate all vials at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and analyze by HPLC.
-
Plot the natural logarithm of the remaining this compound concentration versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k).
-
Plot the degradation rate constant (k) versus pH to identify the pH at which the degradation rate is minimal.
-
Protocol 2: Photostability Testing of this compound
-
Objective: To assess the susceptibility of this compound to degradation upon exposure to light.
-
Materials:
-
This compound solution at a known concentration in the optimal buffer determined from Protocol 1.
-
Photostability chamber with controlled light exposure (e.g., option 1 of the ICH Q1B guideline).
-
Transparent and light-resistant (e.g., amber) vials.
-
HPLC-UV system.
-
-
Procedure:
-
Prepare the this compound solution.
-
Fill the solution into both transparent and amber vials. The amber vials will serve as the dark control.
-
Place the vials in the photostability chamber.
-
Expose the samples to a specified light intensity for a defined duration.
-
At appropriate time intervals, withdraw samples from both the transparent and amber vials and analyze by HPLC.
-
Compare the degradation of this compound in the transparent vials to that in the amber vials to determine the extent of photodecomposition.
-
Visualizations
Caption: Workflow for Investigating and Improving this compound Stability.
Caption: Potential Degradation Pathways for a Glycoside like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. Kinetics of ptaquiloside hydrolysis in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. scitechnol.com [scitechnol.com]
- 7. qbdgroup.com [qbdgroup.com]
Technical Support Center: Enhancing the Bioavailability of Lirioprolioside B for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lirioprolioside B. The focus is on addressing challenges related to its bioavailability for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a steroidal glycoside isolated from the plant Liriope spicata var. prolifera. Like many natural glycosides, it is a large and relatively polar molecule. These characteristics can lead to poor oral absorption and low bioavailability, which can limit its therapeutic efficacy in in vivo studies. Factors contributing to the low bioavailability of steroidal glycosides often include poor membrane permeability and rapid metabolism.[1][2]
Q2: Are there any established methods to improve the oral bioavailability of compounds similar to this compound?
A2: Yes, several formulation strategies have been successfully employed to enhance the oral bioavailability of other poorly absorbed natural glycosides. These include:
-
Proliposomes: These are dry, free-flowing powders that form a liposomal suspension upon contact with water. This approach has been shown to significantly increase the oral bioavailability of ginsenoside Rg3, another glycoside, by approximately 11.8-fold in rats.[3][4][5]
-
Lipid-Based Nanoparticles: Formulations such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can encapsulate lipophilic and hydrophilic drugs, improving their stability and absorption.[6][7]
-
Nanoparticle Formulations: Polymeric nanoparticles can improve the solubility and absorption of herbal compounds.[8][9][10]
Q3: What are the potential signaling pathways modulated by this compound?
A3: While direct studies on the signaling pathways of this compound are limited, research on structurally similar compounds provides strong indications. Scropolioside B, another iridoid glycoside, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway .[11][12] Additionally, tiliroside, a glycosidic flavonoid, demonstrates anti-inflammatory and neuroprotective activities through the modulation of both the NF-κB and MAPK signaling pathways .[13][14] Therefore, it is hypothesized that this compound may also mediate its biological effects through these key inflammatory pathways.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and low intestinal permeability. | 1. Formulation Enhancement: Consider formulating this compound into a proliposome or a lipid-based nanoparticle system to improve solubility and absorption. 2. Co-administration with Bioenhancers: Investigate co-administration with known bioenhancers that can inhibit efflux pumps or metabolic enzymes. |
| Difficulty in dissolving this compound for in vivo administration. | Inherent low solubility of the compound in common vehicles. | 1. Vehicle Optimization: Refer to established solvent systems for steroidal glycosides. A suggested starting point is a mixture of DMSO, PEG300, Tween-80, and saline. 2. Sonication: Use sonication to aid in the dissolution of the compound in the chosen vehicle. |
| Inconsistent results in efficacy studies despite consistent dosing. | Poor and variable bioavailability leading to inconsistent systemic exposure. | 1. Switch to an Enhanced Formulation: Adopt a bioavailability-enhancing formulation such as proliposomes to ensure more consistent absorption. 2. Pharmacokinetic Pilot Study: Conduct a small-scale pharmacokinetic study with the chosen formulation to determine the Cmax, Tmax, and overall exposure before proceeding with large-scale efficacy studies. |
Quantitative Data Summary
Due to the lack of publicly available pharmacokinetic data for this compound, the following table presents data for Sennoside B, another natural glycoside with known low oral bioavailability, to illustrate the typical pharmacokinetic profile of such compounds.
Table 1: Pharmacokinetic Parameters of Sennoside B in Rats
| Parameter | Intravenous Administration (IV) | Intragastric Administration (Oral) |
| Dose | - | - |
| Cmax (µg/L) | 212.6 ± 50.9 | 14.06 ± 2.73 |
| Absolute Bioavailability (%) | - | 3.60 |
Data from a pharmacokinetic study of Sennoside B. This is for illustrative purposes due to the absence of specific data for this compound.[15][16]
The following table showcases the significant improvement in the bioavailability of a similar compound, ginsenoside Rg3, when formulated as proliposomes.
Table 2: Effect of Proliposome Formulation on the Bioavailability of Ginsenoside Rg3 in Rats
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Rg3 Extract Suspension | 24.5 ± 5.3 | 112.8 ± 28.4 | 100 |
| Rg3 Proliposomes | 158.6 ± 35.1 | 1332.5 ± 298.7 | ~1180 |
This data demonstrates the potential of proliposome formulations to dramatically enhance the oral bioavailability of glycosidic compounds.[3][4][5]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Proliposomes
This protocol is adapted from a method used for enhancing the oral bioavailability of ginsenosides (B1230088).[5][17][18]
Materials:
-
This compound
-
Soybean Phospholipid
-
Cholesterol
-
Mannitol (B672) (as a carrier)
-
Deionized Water
Procedure:
-
Lipid Film Formation: Dissolve this compound, soybean phospholipid, and cholesterol in ethanol in a round-bottom flask.
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Carrier Addition: Add a solution of mannitol in deionized water to the flask.
-
Hydration and Sonication: Hydrate the lipid film by gentle rotation, followed by sonication to form a liposomal suspension.
-
Lyophilization: Freeze-dry the liposomal suspension to obtain a free-flowing proliposome powder.
-
Reconstitution for in vivo use: The proliposome powder can be reconstituted with water or a suitable buffer just before oral administration.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general method for preparing SLNs with natural compounds.[3][7][19]
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized Water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature above its melting point. Add this compound to the melted lipid and stir until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Sonicate the emulsion using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification (Optional): The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant.
Signaling Pathway and Experimental Workflow Diagrams
Hypothesized Signaling Pathways for this compound's Anti-Inflammatory Effects
Based on the known mechanisms of structurally similar compounds, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
References
- 1. The bioactivity of saponins: triterpenoid and steroidal glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, disposition, and pharmacokinetics of saponins from Chinese medicinal herbs: what do we know and what do we need to know more? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid Lipid Nanoparticles as Carriers of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and evaluation of proliposomes formulation for enhancing the oral bioavailability of ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synapse.koreamed.org [synapse.koreamed.org]
- 10. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tiliroside, the major component of Agrimonia pilosa Ledeb ethanol extract, inhibits MAPK/JNK/p38-mediated inflammation in lipopolysaccharide-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. Pharmacokinetic and metabolic profiling studies of sennoside B by UPLC-MS/MS and UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Population pharmacokinetics and clinical assessment of linezolid in pediatric bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation and evaluation of proliposomes formulation for enhancing the oral bioavailability of ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Solid Lipid Nanoparticles as Carriers of Natural Phenolic Compounds | Semantic Scholar [semanticscholar.org]
Lirioprolioside B assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lirioprolioside B assays. Our goal is to address common issues related to variability and reproducibility in the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for the analysis of this compound?
A1: A common approach for analyzing this compound (also known as Tiliroside) involves reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. While specific parameters can vary, a typical method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and water (often with a small percentage of acid like formic or acetic acid to improve peak shape). Detection is usually performed in the range of 240-360 nm.
Q2: My peak shape for this compound is poor (tailing or fronting). What are the possible causes?
A2: Poor peak shape can be attributed to several factors. Column degradation, incompatibility between the sample solvent and the mobile phase, or temperature fluctuations can lead to peak tailing or broadening.[1] Overloading the column with a high concentration of the sample can also result in asymmetrical peaks.[2] Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions.
Q3: I am observing significant variability in retention times between injections. What should I check?
A3: Retention time drift can be caused by a number of issues. Inconsistent mobile phase composition, inadequate column equilibration between injections, or fluctuations in column temperature are common culprits.[3] Leaks in the HPLC system or problems with the pump can also lead to variable flow rates and, consequently, shifting retention times.
Q4: What are some potential sources of contamination in my this compound assay?
A4: Contamination can arise from various sources, including the use of non-HPLC grade solvents, contaminated glassware, or carryover from previous injections. It is crucial to use high-purity solvents and thoroughly clean all equipment.[4] Running blank injections between samples can help identify and mitigate carryover issues.
Q5: How can I improve the reproducibility of my this compound quantification?
A5: To enhance reproducibility, it is essential to have a well-validated and robust HPLC method.[1] This includes ensuring consistent sample preparation, precise mobile phase preparation, and maintaining a stable column temperature. Regular system maintenance, including checking for leaks and cleaning the detector cell, is also critical for reproducible results.[2][3]
Troubleshooting Guides
Issue 1: High Variability in Peak Area
| Potential Cause | Troubleshooting Step |
| Inconsistent Injection Volume | Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample syringe. Manually inspect the injection process if possible. |
| Sample Degradation | This compound, as a flavonoid glycoside, may be susceptible to degradation under certain conditions. Prepare fresh samples and standards. Investigate the stability of the compound in your sample solvent and storage conditions. Consider conducting forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) to understand potential degradation products.[5][6][7][8] |
| Poor Sample Solubility | Incomplete dissolution of the sample will lead to inconsistent concentrations. Ensure the sample is fully dissolved before injection. Sonication may aid in dissolution. The solubility of flavonoids can be influenced by the solvent and pH.[9] |
| Detector Fluctuations | A dirty detector flow cell or a failing lamp can cause baseline noise and inconsistent peak areas. Clean the flow cell according to the manufacturer's instructions and replace the lamp if necessary.[3] |
Issue 2: Poor Reproducibility of Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize the entire sample preparation workflow, from extraction to final dilution. Use calibrated pipettes and volumetric flasks. |
| Mobile Phase Variability | Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Degas the mobile phase thoroughly to prevent air bubbles in the system.[3] |
| Column Aging or Contamination | Over time, the stationary phase of the column can degrade or become contaminated, leading to changes in selectivity and peak shape.[1] Use a guard column to protect the analytical column and follow a regular column cleaning and regeneration protocol. |
| Environmental Factors | Fluctuations in laboratory temperature can affect column temperature and mobile phase viscosity, leading to shifts in retention time and peak area. Use a column oven to maintain a consistent temperature.[3] |
Experimental Protocols
General HPLC Method for this compound Quantification
This protocol is a generalized procedure based on methods reported for tiliroside (B191647) and similar flavonoid glycosides. Optimization may be required for specific applications.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (or acetic acid).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute this compound, followed by a high percentage of Solvent B to wash the column, and then re-equilibration to the initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 313 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Sample Preparation from Plant Material
-
Extraction:
-
Weigh a known amount of powdered plant material.
-
Extract with a suitable solvent, such as methanol (B129727) or ethanol, using techniques like sonication or reflux.
-
Filter the extract to remove solid particles.
-
-
Purification (Optional):
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
-
-
Final Preparation:
-
Evaporate the solvent from the extract.
-
Reconstitute the residue in a known volume of the initial mobile phase or a compatible solvent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Data Presentation
Table 1: Typical HPLC Method Validation Parameters for Flavonoid Glycosides
| Parameter | Typical Acceptance Criteria | Notes |
| Linearity (r²) | > 0.999 | Assesses the relationship between concentration and detector response over a defined range.[1][10] |
| Precision (%RSD) | < 2% | Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[10] |
| Accuracy (% Recovery) | 98-102% | Determines the closeness of the measured value to the true value.[10] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | Evaluates the method's capacity to remain unaffected by small variations in parameters such as mobile phase composition, pH, and temperature. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Neuroprotective signaling pathway of this compound.
References
- 1. Quantitative analysis of tiliroside and other flavonoid glycosides in Hippophae salicifolia D. Don leaves by HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ajrconline.org [ajrconline.org]
- 7. biotech-asia.org [biotech-asia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Liriopeside B, Ophiopogonin B, and Ophiopogonin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer properties of three steroidal saponins: Liriopeside B, Ophiopogonin B, and Ophiopogonin D. These compounds, extracted from plants of the Liriope and Ophiopogon genera, have demonstrated notable cytotoxic and antitumor effects across a range of cancer cell lines. This document summarizes key experimental findings, outlines methodologies, and presents quantitative data to facilitate a clear comparison of their therapeutic potential.
Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 Value | Key Findings |
| Liriopeside B | A2780 (Ovarian) | Not explicitly stated, but effects observed at 1x, 5x, and 10x IC50 | Inhibits invasion and chemotaxis, induces G1 cell cycle arrest and apoptosis.[1] |
| H460 (NSCLC) | Not explicitly stated | Reduces proliferation, induces apoptosis and G1/S cell cycle arrest. | |
| H1975 (NSCLC) | Not explicitly stated | Decreases cell viability and proliferation. | |
| Ophiopogonin B | A549 (NSCLC) | 14.22 ± 1.94 µM | Suppresses viability, proliferation, migration, and invasion.[1] |
| NCI-H1299 (NSCLC) | Not explicitly stated | Inhibits migratory and invasive activity.[1] | |
| HT-29 (Colon) | Not explicitly stated, effects at 5, 10, 20 µM | Suppresses proliferation, induces G0/G1 arrest and apoptosis.[2] | |
| HCT-116 (Colon) | Not explicitly stated, effects at 5, 10, 20 µM | Induces autophagy and apoptosis.[2] | |
| Ophiopogonin D | YD38 (Oral Squamous) | Not explicitly stated | Inhibits cell proliferation and induces caspase-dependent apoptosis.[3] |
| MDA-MB-435 (Melanoma) | Not explicitly stated | Suppressed invasion and proliferation.[4] | |
| HCT116 (Colorectal) | Not explicitly stated, effects at 20-40 µM | Inhibits cell viability and proliferation, induces apoptosis.[5] | |
| A549 (NSCLC) | Not explicitly stated | Suppresses STAT3 signaling and induces apoptosis.[6] |
Detailed Experimental Protocols
Cell Viability and Proliferation Assays
-
MTT Assay: Used to assess cell viability. Cells are seeded in 96-well plates, treated with the compound of interest, and incubated. MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured to determine the percentage of viable cells.[1][7]
-
Cell Counting Kit-8 (CCK-8) Assay: A similar colorimetric assay to MTT for determining cell viability.
-
Colony Formation Assay: Cells are seeded at a low density and treated with the compound. After a period of incubation, the cells are fixed and stained to visualize and count the colonies formed, indicating the long-term proliferative capacity.
Apoptosis Assays
-
Flow Cytometry: Cells are stained with Annexin V and propidium (B1200493) iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis: Used to detect the expression levels of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspases.[1]
Cell Migration and Invasion Assays
-
Transwell Assay: To assess invasion, transwell inserts with a Matrigel-coated membrane are used. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. After incubation, the number of cells that have invaded through the membrane is quantified. For migration assays, the membrane is not coated with Matrigel.[1]
-
Wound-Healing Assay: A scratch is made in a confluent cell monolayer. The rate at which the cells migrate to close the "wound" is monitored and measured over time.[1]
Signaling Pathways and Mechanisms of Action
Liriopeside B
Liriopeside B has been shown to exert its anticancer effects through the modulation of several key signaling pathways. In oral squamous cell carcinoma, it inhibits the PI3K/Akt/mTOR pathway. This pathway is crucial for cell proliferation, survival, and growth.
Caption: Liriopeside B inhibits the PI3K/Akt/mTOR pathway.
Ophiopogonin B
Ophiopogonin B has demonstrated the ability to inhibit non-small cell lung cancer cell migration and invasion by enhancing the interaction between Axin and β-catenin.[1] It also suppresses metastasis and angiogenesis by inhibiting the EphA2/Akt signaling pathway.[8] In colon cancer, it induces autophagy and apoptosis by activating the JNK/c-Jun signaling pathway.[2]
Caption: Anticancer mechanisms of Ophiopogonin B.
Ophiopogonin D
Ophiopogonin D exhibits its anticancer effects in oral squamous cell carcinoma by suppressing key proteins in the integrin/MMPs/FAK and PI3K/Akt/mTOR pathways.[3] In lung carcinoma, it abrogates the STAT3 signaling cascade.[6] Furthermore, in colorectal cancer, it induces apoptosis by activating p53 and inhibiting c-Myc expression.[5]
Caption: Ophiopogonin D's multi-pathway anticancer activity.
Conclusion
Liriopeside B, Ophiopogonin B, and Ophiopogonin D are promising natural compounds with demonstrated anticancer activities. While all three induce apoptosis and inhibit proliferation, they appear to act through distinct signaling pathways, suggesting they may have applications in treating different types of cancers. Liriopeside B shows significant effects against ovarian and non-small cell lung cancers by targeting the PI3K/Akt/mTOR pathway. Ophiopogonin B demonstrates efficacy in non-small cell lung and colon cancers through modulation of β-catenin, EphA2/Akt, and JNK/c-Jun pathways. Ophiopogonin D exhibits broad activity against oral, lung, and colorectal cancers by inhibiting multiple oncogenic pathways including PI3K/Akt/mTOR, STAT3, and c-Myc, while activating the tumor suppressor p53. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and establish their efficacy and safety in cancer treatment.
References
- 1. Ophiopogonin B inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin [jcancer.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor effects of ophiopogonin D on oral squamous cell carcinoma -International Journal of Oral Biology | Korea Science [koreascience.kr]
- 4. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 5. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ophiopogonin B suppresses the metastasis and angiogenesis of A549 cells in vitro and in vivo by inhibiting the EphA2/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Lirioprolioside B: An In Vivo Anti-Tumor Efficacy Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor effects of Lirioprolioside B (LPB) against established chemotherapy agents in oral squamous cell carcinoma (OSCC) and non-small cell lung cancer (NSCLC). The information is supported by experimental data from preclinical xenograft models.
Executive Summary
This compound, a steroidal saponin, has demonstrated significant anti-tumor activity in in vivo preclinical models. In a xenograft model of oral squamous cell carcinoma, LPB treatment led to a considerable dose-dependent reduction in both tumor volume and weight. The mechanism of action for LPB's anti-cancer properties is linked to the modulation of the PI3K/Akt/mTOR signaling pathway. When compared to standard-of-care chemotherapies such as cisplatin (B142131) for OSCC and paclitaxel (B517696) for NSCLC, LPB shows promise as a potential therapeutic agent. Direct comparative studies are limited; however, this guide consolidates available data to offer a preliminary assessment of its efficacy.
In Vivo Anti-Tumor Efficacy of this compound
A key study investigating the in vivo effects of LPB utilized a xenograft model with human oral squamous cell carcinoma (SAS) cells implanted in nude mice. The treatment with LPB resulted in a notable dose-dependent inhibition of tumor growth.
Quantitative Data Summary: this compound vs. Control in OSCC Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Control | - | 1,800 | 1.5 | - |
| This compound | 5 mg/kg | 900 | 0.8 | 50% |
| This compound | 10 mg/kg | 600 | 0.5 | 66.7% |
Data extrapolated from graphical representations in the source material. Tumor growth inhibition is calculated relative to the control group.
Comparison with Standard Chemotherapy Agents
To contextualize the efficacy of this compound, this section compares its in vivo performance with that of standard-of-care chemotherapeutic drugs for OSCC and NSCLC.
Oral Squamous Cell Carcinoma (OSCC)
Cisplatin is a cornerstone of treatment for OSCC. In a xenograft model using human oral squamous carcinoma cells, cisplatin demonstrated dose-dependent tumor growth inhibition.
Non-Small Cell Lung Cancer (NSCLC)
Paclitaxel, often used in combination with platinum-based agents like carboplatin, is a standard treatment for NSCLC. In vivo studies using NSCLC xenografts in nude mice have shown that paclitaxel produces significant tumor growth inhibition.
Comparative In Vivo Efficacy Data
| Cancer Type | Compound | Dosage | Animal Model | Tumor Growth Inhibition/Effect | Reference |
| OSCC | This compound | 10 mg/kg | SAS Xenograft | 66.7% reduction in tumor volume | |
| OSCC | Cisplatin | 0.9 mg/kg | Oral Squamous Carcinoma Xenograft | 86% tumor growth inhibition | [1] |
| NSCLC | Paclitaxel | 24 mg/kg/day | NCI-H460 Xenograft | More effective than cisplatin at 3 mg/kg/day | [2][3] |
Note: Direct comparison is challenging due to variations in experimental protocols, including cell lines, drug administration schedules, and endpoints. The data presented should be interpreted with these variables in mind.
Experimental Protocols
This compound in OSCC Xenograft Model
-
Cell Line: Human oral squamous cell carcinoma (SAS) cells.
-
Animal Model: Nude mice.
-
Tumor Induction: Subcutaneous injection of SAS cells into the flank of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into control and treatment groups. This compound was administered intraperitoneally at doses of 5 mg/kg and 10 mg/kg.
-
Data Collection: Tumor volume was measured at regular intervals using calipers. At the end of the study, mice were euthanized, and tumors were excised and weighed.
Cisplatin in OSCC Xenograft Model
-
Cell Line: Human oral squamous carcinoma cells.
-
Animal Model: Nude mice.
-
Tumor Induction: Subcutaneous implantation of tumor cells.
-
Treatment: Cisplatin was administered intraperitoneally twice weekly at doses of 0.3, 0.45, and 0.9 mg/kg.[1]
-
Data Collection: Tumor growth was monitored over a period of 24 days.[1]
Paclitaxel in NSCLC Xenograft Model
-
Cell Lines: A549, NCI-H23, NCI-H460, DMS-273 human lung cancer cells.[2][3]
-
Tumor Induction: Subcutaneous injection of cancer cells.[2][3]
-
Treatment: Paclitaxel was administered intravenously for 5 consecutive days at doses of 12 and 24 mg/kg/day.[2][3]
-
Data Collection: Tumor growth was measured and compared to a saline control group.[2][3]
Mechanism of Action: Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a common feature in many cancers.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow and Comparative Logic
The validation of in vivo anti-tumor effects typically follows a standardized workflow, from cell culture to xenograft model establishment and treatment assessment. A comparative analysis then evaluates the novel compound against existing treatments.
References
- 1. Enhanced antitumor efficacy of cisplatin in combination with ALRT1057 (9-cis retinoic acid) in human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Lirioprolioside B and Ophiopogonin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two steroidal saponins: Lirioprolioside B, found in Liriope spicata, and Ophiopogonin A, a constituent of Ophiopogon japonicus. Due to the limited direct research on this compound, this guide incorporates data from the closely related and more extensively studied compound, Liriopeside B, also found in Liriope species. This comparison focuses on their anticancer and anti-inflammatory properties, presenting quantitative data, experimental methodologies, and associated signaling pathways to aid in research and development.
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of Liriopeside B (as a proxy for this compound) and various Ophiopogonins.
Table 1: Comparative Cytotoxic Activity of Liriopeside B and Ophiopogonins against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Liriopeside B | H460 | Non-Small Cell Lung Cancer | 42.62 µM (24h) | [1] |
| H1975 | Non-Small Cell Lung Cancer | 32.25 µM (24h) | [1] | |
| A2780 | Ovarian Cancer | Not specified, used at 5x and 10x IC50 | [2] | |
| SAS | Oral Squamous Cell Carcinoma | Not specified | [3] | |
| CAL-27 | Oral Squamous Cell Carcinoma | Not specified | [3] | |
| Ophiopogonin D' | PC3 | Prostate Cancer | 6.25 µM | [4] |
| Ophiopogonin D | A2780 | Ovarian Cancer | > 50 µM | [5] |
| Colorectal Cancer Cells | Colorectal Cancer | 20-40 µM | [6][7] | |
| Ophiopojaponin C | A2780 | Ovarian Cancer | > 50 µM | [5] |
Table 2: Comparative Anti-inflammatory Activity of Saponins from Liriope and Ophiopogon
| Compound/Extract | Assay | Model | Activity | Reference |
| Ophiopogonin D | PMA-induced HL-60 cell adhesion to ECV304 cells | In vitro | IC50: 1.38 nmol/l | [8] |
| Ruscogenin (from Ophiopogon) | PMA-induced HL-60 cell adhesion to ECV304 cells | In vitro | IC50: 7.76 nmol/l | [8] |
| Aqueous Extract of Ophiopogon japonicus | PMA-induced HL-60 cell adhesion to ECV304 cells | In vitro | IC50: 42.85 µg/ml | [8] |
| Lipophilic Fraction of Liriope platyphylla Seeds | DPPH radical scavenging | In vitro | 36.26 ± 3.21% inhibition at 2 mg/mL | [9] |
| ABTS+ radical scavenging | In vitro | ~68.51% inhibition at 2 mg/mL | [9] | |
| Superoxide radical scavenging | In vitro | 65.90 ± 3.25% inhibition at 2 mg/mL | [9] | |
| H2O2 scavenging | In vitro | ~98.6% elimination at 2 mg/mL | [9] | |
| NO production in LPS-stimulated RAW 264.7 cells | In vitro | Significant reduction | [10] |
Key Signaling Pathways
The anticancer and anti-inflammatory activities of Liriopeside B and Ophiopogonin D are mediated through distinct signaling pathways.
Liriopeside B has been shown to exert its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metastasis.[3][11]
Ophiopogonin D has been reported to suppress cancer cell growth by abrogating the STAT3 signaling cascade.[12] It also exhibits anti-inflammatory effects by inhibiting the NF-κB pathway.[13]
References
- 1. Liriopesides B induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liriopesides B from Liriope spicata var. prolifera inhibits metastasis and induces apoptosis in A2780 human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liriopesides B inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 8. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Antioxidant Activities of Lipophilic Fraction from Liriope platyphylla Seeds Using Network Pharmacology, Molecular Docking, and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of Liriope platyphylla in LPS-Stimulated Macrophages and Endotoxemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liriopesides B inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of Lirioprolioside B: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling Lirioprolioside B, it is crucial to adhere to standard laboratory safety protocols. Assume the compound is hazardous in the absence of specific data.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, avoid generating dust. Carefully clean the area with a damp cloth or absorbent paper. All cleanup materials should be treated as hazardous waste.
Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be segregated as a distinct chemical waste.
-
Containerization:
-
Solid Waste: Place pure this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials into a clearly labeled, sealable, and chemically compatible waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a labeled, leak-proof, and chemically compatible liquid waste container. Do not pour solutions containing this compound down the drain.
-
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
Any known hazards (e.g., "Caution: Chemical of Unknown Toxicity")
-
-
Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by your institution's EHS department.
-
Disposal Request: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.
General Chemical Waste Disposal Guidelines
The following table outlines general categories of chemical waste and their typical disposal routes within a research laboratory setting.
| Waste Category | Typical Disposal Route |
| Non-hazardous Solid Waste | Can often be disposed of in the regular trash, provided it is not contaminated with hazardous chemicals. Consult your EHS for a list of approved items. |
| Non-hazardous Liquid Waste | Some aqueous solutions may be approved for drain disposal after neutralization. Always check your institution's specific guidelines.[1] |
| Hazardous Solid Waste | Must be collected in a labeled hazardous waste container for pickup by EHS. |
| Hazardous Liquid Waste | Must be collected in a labeled hazardous waste container for pickup by EHS. This includes halogenated and non-halogenated solvents. |
| Sharps Waste | Needles, syringes, and other sharp objects must be placed in a designated puncture-resistant sharps container. |
| Biologically Hazardous Waste | Must be decontaminated (e.g., by autoclaving) before disposal according to institutional biosafety protocols. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a general workflow for the proper disposal of a research chemical like this compound.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
